molecular formula C7H10N2S2 B14528403 3-Isothiocyanato-3-methylbutan-2-yl thiocyanate CAS No. 62444-36-4

3-Isothiocyanato-3-methylbutan-2-yl thiocyanate

Cat. No.: B14528403
CAS No.: 62444-36-4
M. Wt: 186.3 g/mol
InChI Key: KEUVFWLRYMKBHJ-UHFFFAOYSA-N
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Description

3-Isothiocyanato-3-methylbutan-2-yl thiocyanate is an organic compound with the molecular formula C_6H_11NS_2. It is a member of the isothiocyanate family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of both isothiocyanate and thiocyanate functional groups, making it a unique and versatile chemical entity.

Properties

CAS No.

62444-36-4

Molecular Formula

C7H10N2S2

Molecular Weight

186.3 g/mol

IUPAC Name

(3-isothiocyanato-3-methylbutan-2-yl) thiocyanate

InChI

InChI=1S/C7H10N2S2/c1-6(11-4-8)7(2,3)9-5-10/h6H,1-3H3

InChI Key

KEUVFWLRYMKBHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)N=C=S)SC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-3-methylbutan-2-yl thiocyanate can be achieved through several methods:

    Replacement Reaction: One efficient method involves the replacement reaction of phenyl isothiocyanate with the corresponding amines.

    Tosyl Chloride Mediated Decomposition: Another method involves the decomposition of dithiocarbamate salts, which are generated in situ by treating amines with carbon disulfide and triethylamine.

    Photocatalyzed Reaction: A photocatalyzed reaction of amines with carbon disulfide can also be used to prepare isothiocyanates.

Industrial Production Methods

Industrial production of this compound typically involves the replacement reaction method due to its advantages of low toxicity, low cost, safety, and high yield . The process is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanato-3-methylbutan-2-yl thiocyanate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to amines.

    Substitution: The thiocyanate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-3-methylbutan-2-yl thiocyanate involves its interaction with various molecular targets and pathways:

    Electrophilic Nature: The isothiocyanate group is highly electrophilic, allowing it to react with nucleophilic sites in biological molecules.

    Protein Modification: It can modify proteins by reacting with thiol groups, leading to changes in protein function and activity.

    Signal Transduction: The compound can influence signal transduction pathways, affecting cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

3-Isothiocyanato-3-methylbutan-2-yl thiocyanate can be compared with other similar compounds to highlight its uniqueness:

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